molecular formula C9H13ClO2S B13571885 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Katalognummer: B13571885
Molekulargewicht: 220.72 g/mol
InChI-Schlüssel: UKWMPSSOWMSYNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a cyclobutyl group and a sulfonyl chloride functional group attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl chlorides to [1.1.1]propellane, followed by cyclobutylation. This process often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. This can result in the inhibition of enzyme activity or the modulation of receptor functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

What sets 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride apart is its unique combination of a cyclobutyl group and a sulfonyl chloride functional group. This combination imparts distinct physicochemical properties, making it valuable for specific applications in drug design and materials science .

Eigenschaften

Molekularformel

C9H13ClO2S

Molekulargewicht

220.72 g/mol

IUPAC-Name

3-cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H13ClO2S/c10-13(11,12)9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2

InChI-Schlüssel

UKWMPSSOWMSYNO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C23CC(C2)(C3)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.